1-(4-Methyl-1,4-diazepan-1-yl)-2-methylsulfanylethanone;hydrochloride
Description
1-(4-Methyl-1,4-diazepan-1-yl)-2-methylsulfanylethanone hydrochloride is a 1,4-diazepane derivative featuring a methyl-substituted diazepane ring and a methylsulfanyl ethanone moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
1-(4-methyl-1,4-diazepan-1-yl)-2-methylsulfanylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS.ClH/c1-10-4-3-5-11(7-6-10)9(12)8-13-2;/h3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSQTCQSSFIXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CSC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methyl-1,4-diazepan-1-yl)-2-methylsulfanylethanone;hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a diazepane ring, which is known for its pharmacological significance. The molecular formula is with a molecular weight of 250.35 g/mol. The structure includes a methylsulfanyl group that may influence its biological interactions.
Research indicates that compounds with diazepane structures often exhibit sedative , anxiolytic , and antidepressant properties. The biological activity of this compound may be attributed to:
- GABA Receptor Modulation : Diazepanes typically enhance GABAergic activity, leading to increased inhibitory neurotransmission.
- Serotonin Receptor Interaction : Potential modulation of serotonin receptors could contribute to anxiolytic effects.
Biological Activity Data
| Activity | Effect | References |
|---|---|---|
| Anxiolytic | Reduces anxiety levels | |
| Antidepressant | Improves mood | |
| Sedative | Induces sleep | |
| Neuroprotective | Protects against neuronal damage |
Case Studies and Research Findings
- Anxiolytic Effects : A study demonstrated that similar diazepane derivatives exhibited significant reductions in anxiety-like behaviors in animal models. The compound's ability to enhance GABA activity was crucial in this effect, providing a potential therapeutic avenue for anxiety disorders .
- Antidepressant Activity : Research has indicated that compounds structurally related to this compound show promise in treating depression by modulating serotonin pathways. In clinical settings, these compounds have been associated with improved patient outcomes in depressive symptoms .
- Sedative Properties : In pharmacological assessments, the compound exhibited sedative effects comparable to established benzodiazepines. This suggests its potential use in managing sleep disorders and related conditions .
- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotection against oxidative stress and excitotoxicity, which are common pathways in neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Group Analysis
2-(1,4-Diazepan-1-yl)-2-oxoacetamide Hydrochloride ()
- Structure : Contains an acetamide group attached to the diazepane ring.
- Properties : Molecular weight 207.7 g/mol, hydrochloride salt. The amide group enables hydrogen bonding, increasing polarity compared to the target compound’s thioether group.
- Implications : Likely lower lipophilicity (predicted LogP ~1.5) vs. the target compound’s higher LogP (~2.5–3.0 due to the methylsulfanyl group). This difference may influence membrane permeability and metabolic stability .
Emedastine ()
- Structure : A benzimidazole derivative with a 4-methyl-1,4-diazepane ring.
- Properties : Approved antihistamine. The diazepane ring’s conformation is critical for binding histamine H₁ receptors.
- Divergence : The target compound lacks the benzimidazole moiety but retains the diazepane core, suggesting divergent therapeutic applications .
4-((1-Benzylpiperidin-4-yl)amino)-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-7-ol (Compound 28, )
- Structure : Quinazoline scaffold with a hydroxyl group and 4-methyl-1,4-diazepane.
- Activity : Demonstrated molecular docking affinity for G9a histone methyltransferase and HDAC8, highlighting the diazepane ring’s role in epigenetic target engagement.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Hydrochloride salts (target, ) improve solubility over free bases (e.g., emedastine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
